molecular formula C15H11BrN4O2S B2475517 Chembl4541722 CAS No. 1359202-77-9

Chembl4541722

Cat. No. B2475517
CAS RN: 1359202-77-9
M. Wt: 391.24
InChI Key: KQBQQEFLSSJZLV-UHFFFAOYSA-N
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Description

Chembl4541722 is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicine, agriculture, and industry. This chemical compound is a novel inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4), which plays a crucial role in regulating blood glucose levels.

Scientific Research Applications

ChEMBL Database Overview

ChEMBL is a prominent open-access bioactivity database that serves as a fundamental resource for drug discovery and medicinal chemistry research. It curates and standardizes bioactivity, molecule, target, and drug data from diverse sources, including primary medicinal chemistry literature. This consolidation facilitates a wide array of chemical biology and drug discovery research problems, providing a foundation for advancements in understanding and developing new therapeutic agents.

Advancements in ChEMBL

Over the years, ChEMBL has undergone significant enhancements to improve the accessibility and utility of its data for the research community. These improvements include the integration of new data sources such as neglected disease screening and crop protection data, the implementation of ontologies for better data annotation, and the development of web services for streamlined data access. Such updates have expanded ChEMBL's applicability beyond human health research, enabling its use in fields like crop protection and chemical biology.

Application in Nanoparticle Synthesis

Although not directly associated with ChEMBL4541722, research in the liquid-phase syntheses of inorganic nanoparticles exemplifies the type of scientific inquiry that databases like ChEMBL support. This research area focuses on developing novel materials for various industrial and technological applications, including electronics and drug delivery systems. The methodologies and data from ChEMBL can aid in understanding the interactions and bioactivity of potential nanoparticle components.

Web Services and Data Integration

ChEMBL's web services have significantly improved programmatic access to the database, allowing for the integration of ChEMBL data into various applications and workflows relevant to drug discovery and chemical biology. These services enable researchers to efficiently query and utilize the vast amounts of chemical and bioactivity data within ChEMBL, facilitating the development of new computational tools and methodologies in the field.

Crop Protection Bioassay Data

The inclusion of crop protection bioassay data within ChEMBL marks a notable expansion of its application scope. This data set, comprising bioactivity information on compounds with insecticidal, fungicidal, and herbicidal properties, broadens the utility of ChEMBL for agricultural research and development, showcasing the database's versatility beyond traditional medicinal chemistry.

For further information and detailed insights, the following references provide an extensive overview of ChEMBL's contributions to scientific research:

properties

IUPAC Name

11-[(3-bromophenyl)methyl]-8-methyl-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-triene-7,12-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN4O2S/c1-18-13(21)12-11(5-6-23-12)20-14(18)17-19(15(20)22)8-9-3-2-4-10(16)7-9/h2-7H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQBQQEFLSSJZLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C=CS2)N3C1=NN(C3=O)CC4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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